molecular formula C20H18ClF3N4O3 B5084258 3-chloro-5-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B5084258
M. Wt: 454.8 g/mol
InChI Key: VKGVDYJGLPHZFO-UHFFFAOYSA-N
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Description

3-chloro-5-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the trifluoromethyl group, and subsequent functionalization with the methoxyphenyl and oxolan-2-ylmethyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxyphenyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-chloro-5-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-5-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but lacks the pyrazolo[1,5-a]pyrimidine core.

    5-(trifluoromethyl)pyrimidine: Contains the trifluoromethyl group and pyrimidine ring but lacks the methoxyphenyl and oxolan-2-ylmethyl groups.

Uniqueness

The unique combination of functional groups in 3-chloro-5-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its trifluoromethyl group enhances stability and lipophilicity, while the methoxyphenyl and oxolan-2-ylmethyl groups contribute to its bioactivity and specificity .

Properties

IUPAC Name

3-chloro-5-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N4O3/c1-30-12-6-4-11(5-7-12)14-9-15(20(22,23)24)28-18(26-14)16(21)17(27-28)19(29)25-10-13-3-2-8-31-13/h4-7,9,13H,2-3,8,10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGVDYJGLPHZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NCC4CCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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